REACTION_CXSMILES
|
[Cl:1]C1C=CC(C=O)=C([N+]([O-])=O)C=1.[C:13]([O:21]CC)(=O)[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].[NH:24]1[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1.[CH2:30](O)[CH3:31]>[Pd]>[CH2:18]([O:17][C:15]([C:14]1[C:13](=[O:21])[NH:24][C:25]2[C:30]([CH:31]=1)=[CH:29][C:28]([Cl:1])=[CH:27][CH:26]=2)=[O:16])[CH3:19]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
3.92 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0.638 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen balloon for 2 h at 23° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered onto a pad of celite
|
Type
|
WASH
|
Details
|
washed with ethanol (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated to 20 mL
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 23° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold ethanol (30 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(NC2=CC=C(C=C2C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |